(4-butylpiperazin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
CAS No.: 1291854-35-7
Cat. No.: VC4365321
Molecular Formula: C17H23ClN6O
Molecular Weight: 362.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291854-35-7 |
|---|---|
| Molecular Formula | C17H23ClN6O |
| Molecular Weight | 362.86 |
| IUPAC Name | (4-butylpiperazin-1-yl)-[5-(3-chloroanilino)-2H-triazol-4-yl]methanone |
| Standard InChI | InChI=1S/C17H23ClN6O/c1-2-3-7-23-8-10-24(11-9-23)17(25)15-16(21-22-20-15)19-14-6-4-5-13(18)12-14/h4-6,12H,2-3,7-11H2,1H3,(H2,19,20,21,22) |
| Standard InChI Key | LLRBHECGYOVODP-UHFFFAOYSA-N |
| SMILES | CCCCN1CCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Introduction
The compound (4-butylpiperazin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a synthetic molecule belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound combines a piperazine moiety and a triazole scaffold, which are widely recognized as pharmacologically significant structures.
Synthesis Overview
The synthesis of this compound typically involves multistep reactions:
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Formation of the Triazole Core:
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The triazole ring is synthesized through azide-alkyne cycloaddition (click chemistry), which is efficient and widely used in medicinal chemistry.
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Introduction of the Piperazine Moiety:
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The butyl-substituted piperazine is incorporated via nucleophilic substitution or amidation reactions.
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Final Assembly:
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The chlorophenyl group is coupled with the triazole core through amination or condensation reactions.
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Antimicrobial Potential
Triazole derivatives are well-documented for their antimicrobial properties. The compound's structure suggests potential activity against bacterial and fungal strains due to:
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The electron-withdrawing chlorine atom on the phenyl ring.
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The nitrogen-rich triazole moiety capable of binding to microbial enzymes.
Anti-inflammatory Effects
Amide-containing compounds often exhibit anti-inflammatory activity by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
Applications in Medicinal Chemistry
This compound has potential applications in:
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Development of antifungal agents targeting resistant Candida strains.
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Design of anticancer drugs due to its ability to interact with DNA or proteins involved in cell proliferation.
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Anti-inflammatory therapies targeting enzymes like LOX or COX.
Research Gaps and Future Directions
While the compound shows promise based on its structure:
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Experimental validation of its biological activity is required.
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Detailed pharmacokinetic studies are necessary to confirm its drug-like behavior.
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Structural optimization could enhance selectivity and potency for specific targets.
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